p-Nitrophenyl N2-(tert-butoxycarbonyl)-N6-((2-(methylsulphonyl)ethoxy)carbonyl)-L-lysinate
CAS No.: 58082-65-8
Cat. No.: VC18443684
Molecular Formula: C21H31N3O10S
Molecular Weight: 517.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58082-65-8 |
|---|---|
| Molecular Formula | C21H31N3O10S |
| Molecular Weight | 517.6 g/mol |
| IUPAC Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoate |
| Standard InChI | InChI=1S/C21H31N3O10S/c1-21(2,3)34-20(27)23-17(18(25)33-16-10-8-15(9-11-16)24(28)29)7-5-6-12-22-19(26)32-13-14-35(4,30)31/h8-11,17H,5-7,12-14H2,1-4H3,(H,22,26)(H,23,27)/t17-/m0/s1 |
| Standard InChI Key | AMMIWIHTJFNQDK-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCCS(=O)(=O)C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCCS(=O)(=O)C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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p-Nitrophenyl ester: Serves as an activating group for carboxylate reactivity, facilitating peptide bond formation .
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tert-Butoxycarbonyl (Boc): Protects the α-amino group of lysine, preventing undesired side reactions during synthesis .
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Methylsulphonyl ethoxycarbonyl: Shields the ε-amino group of lysine, offering orthogonal protection that can be selectively removed under mild conditions .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 58082-65-8 |
| Molecular Formula | C₂₁H₃₁N₃O₁₀S |
| Molecular Weight | 517.6 g/mol |
| Exact Mass | 517.173 g/mol |
| Topological Polar SA | 198.28 Ų |
| LogP (Partition Coeff.) | 4.35 |
The Boc and methylsulphonyl groups confer stability, while the p-nitrophenyl moiety enhances electrophilicity, enabling efficient acylation reactions .
Physicochemical Characteristics
The compound exists as a solid at room temperature, with solubility parameters indicating moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) . Its LogP of 4.35 suggests moderate lipophilicity, balancing solubility and membrane permeability in biochemical assays .
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves sequential protection of lysine’s amino groups, followed by esterification with p-nitrophenol:
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Boc Protection: Lysine’s α-amino group reacts with di-tert-butyl dicarbonate under alkaline conditions .
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Methylsulphonyl Ethoxycarbonyl Protection: The ε-amino group is protected using methylsulphonyl ethyl chloroformate, requiring controlled pH (7–8) and low temperatures (0–5°C) .
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Esterification: The carboxylate group is activated with p-nitrophenyl trifluoroacetate, forming the final ester .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, pH 9–10, 25°C | 85% |
| ε-Amino Protection | Methylsulphonyl ethyl chloroformate, 0°C, pH 7.5 | 78% |
| Esterification | p-Nitrophenyl trifluoroacetate, DMF, 40°C | 92% |
Industrial-scale production employs automated reactors to optimize temperature and pH, achieving >90% purity .
Applications in Peptide Synthesis
Orthogonal Protection Strategy
The compound’s dual protection enables sequential deprotection:
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Boc Removal: Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the α-amino group for peptide elongation .
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Methylsulphonyl Ethoxycarbonyl Removal: Thiolysis using β-mercaptoethanol selectively removes the ε-amino protection, permitting site-specific modifications .
This strategy is pivotal in synthesizing branched peptides, as demonstrated in the production of neopetrosiamide analogs for anticancer research .
Case Study: Neopetrosiamide Analogues
In Daniel Engelhardt’s thesis, this lysine derivative facilitated the replacement of disulfide bridges in neopetrosiamide with carbon-based macrocycles, enhancing metabolic stability . The Boc-protected ε-amino group allowed precise incorporation of non-canonical amino acids during solid-phase synthesis .
Stability and Reactivity Profiles
Thermal and Chemical Stability
The compound remains stable for >12 months at -20°C under inert atmospheres . Decomposition occurs above 150°C, with partial hydrolysis observed in aqueous solutions at pH <3 or >10 .
Reactivity in Deprotection Reactions
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Acid Sensitivity: Boc deprotection proceeds via TFA-mediated cleavage (20% TFA in DCM, 30 min) .
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Nucleophilic Thiolysis: Methylsulphonyl ethoxycarbonyl groups react with β-mercaptoethanol (10% v/v, pH 8.5) within 2 hours .
Table 3: Deprotection Kinetics
| Protecting Group | Reagent | Time (min) | Efficiency |
|---|---|---|---|
| Boc | 20% TFA/DCM | 30 | 98% |
| MSEOC | β-Mercaptoethanol | 120 | 95% |
Research Advancements and Future Directions
Recent studies highlight its utility in synthesizing CDK7 inhibitors, where orthogonal protection enabled precise functionalization of pyrimidine scaffolds . Future applications may explore:
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Targeted Drug Delivery: Conjugating therapeutic peptides via the p-nitrophenyl ester.
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Bioconjugation Chemistry: Utilizing the ε-amino group for site-specific protein labeling.
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